

# Spectroscopic Profile of 5-Bromothiazole: A Technical Guide

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## Compound of Interest

Compound Name: **5-Bromothiazole**

Cat. No.: **B1268178**

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Bromothiazole** (CAS No: 3034-55-7), a key intermediate in pharmaceutical synthesis. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, presenting the information in a clear, tabular format for easy reference and comparison. Furthermore, this guide outlines the experimental protocols for data acquisition and includes a workflow diagram illustrating the logical process of spectroscopic analysis.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **5-Bromothiazole**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of a molecule.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **5-Bromothiazole**

Chemical Shift ( $\delta$ ) [ppm]	Multiplicity	Number of Protons	Assignment
8.78	Singlet (s)	1H	H-2
7.83	Singlet (s)	1H	H-4

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **5-Bromothiazole**

Chemical Shift ( $\delta$ ) [ppm]	Assignment
Data not available	C-2
Data not available	C-4
Data not available	C-5

Specific  $^{13}\text{C}$  NMR data for **5-Bromothiazole** is not readily available in the public domain. General expected ranges for thiazole carbons are between 110-160 ppm.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for **5-Bromothiazole**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
Data not available	-	C-H stretching (aromatic)
Data not available	-	C=N stretching (thiazole ring)
Data not available	-	C=C stretching (thiazole ring)
Data not available	-	C-Br stretching

A detailed list of IR absorption peaks for **5-Bromothiazole** is not readily available. The expected characteristic absorptions are listed based on the functional groups present.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for **5-Bromothiazole**

m/z	Relative Intensity (%)	Assignment
Data not available	-	[M] <sup>+</sup>
Data not available	-	[M+2] <sup>+</sup>
Data not available	-	Fragment ions

Specific mass spectrometry data for **5-Bromothiazole**, including the molecular ion peak and major fragment ions, is not readily available. Due to the presence of bromine, a characteristic M+2 peak with nearly equal intensity to the molecular ion peak is expected.[1]

## Experimental Protocols

Detailed experimental protocols for the acquisition of the above spectroscopic data for **5-Bromothiazole** are not explicitly available. However, the following outlines general methodologies that are typically employed for such analyses.

## NMR Spectroscopy

A sample of **5-Bromothiazole** (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube. The <sup>1</sup>H NMR spectrum would be acquired on a spectrometer operating at a frequency of 300-500 MHz. Data acquisition parameters such as the number of scans, relaxation delay, and pulse width would be optimized to obtain a high-quality spectrum. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. For <sup>13</sup>C NMR, a higher number of scans is typically required due to the lower natural abundance of the <sup>13</sup>C isotope.

## Infrared (IR) Spectroscopy

The IR spectrum of liquid **5-Bromothiazole** could be obtained using the neat liquid technique, where a thin film of the sample is placed between two salt plates (e.g., NaCl or KBr).

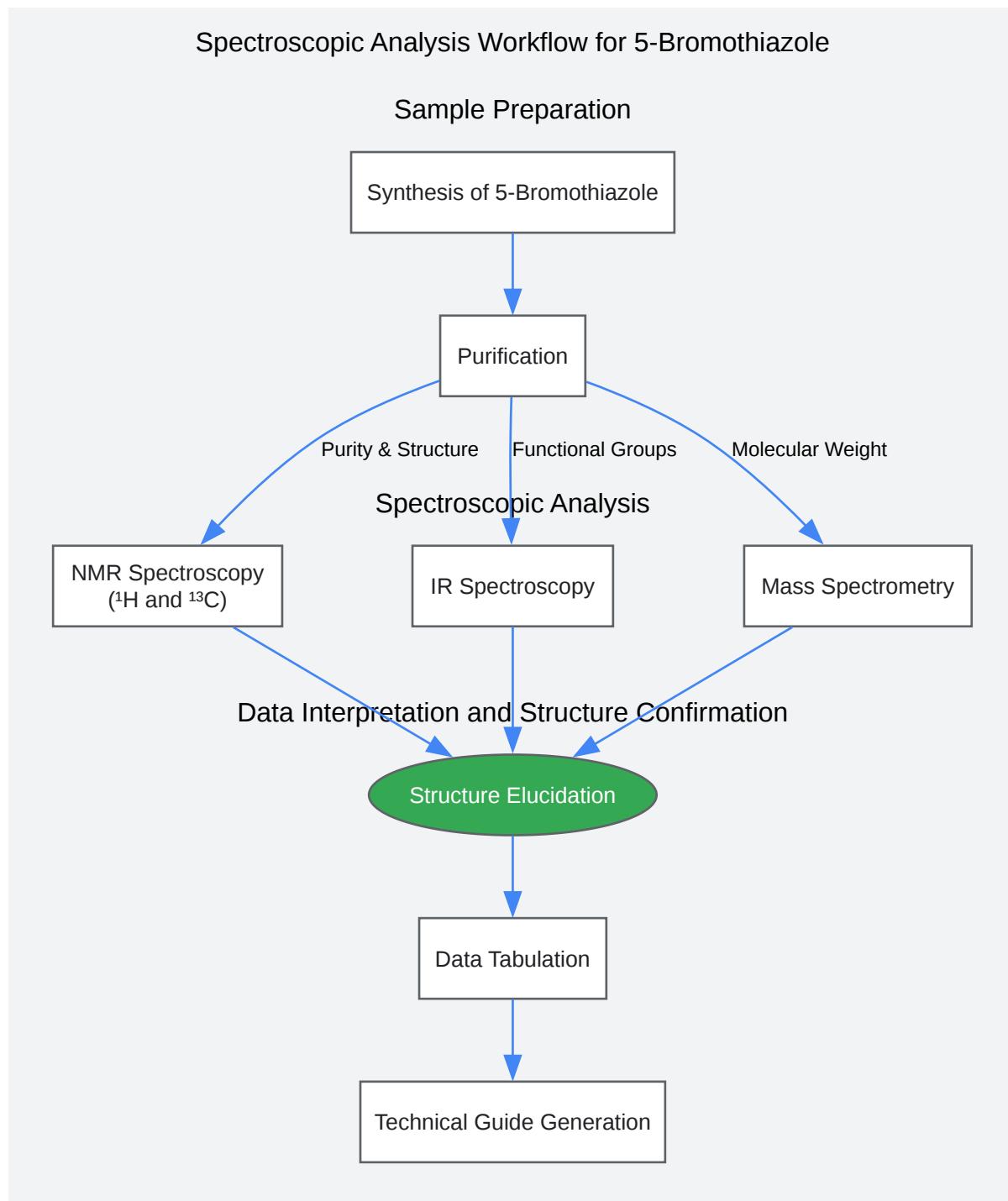
Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy could be used, where the sample is placed directly on an ATR crystal. The spectrum is typically recorded over the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry

Mass spectral analysis would be performed using a mass spectrometer, with ionization achieved through techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

## Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic characterization of **5-Bromothiazole**.



Caption: Workflow for the spectroscopic characterization of **5-Bromothiazole**.

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## References

- 1. chemistryconnected.com [chemistryconnected.com]
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